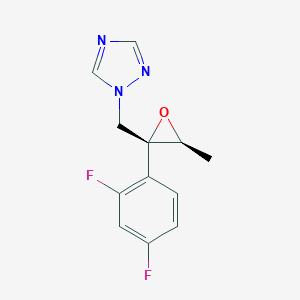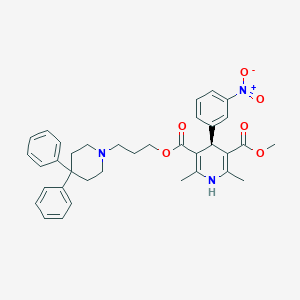
NIGULDIPINE
Vue d'ensemble
Description
(4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester is a diarylmethane.
Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties.
Dexthis compound is dexthis compound is the (+)-enantiomer of the dihydropyridine derivate this compound. Dexthis compound showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI)
Applications De Recherche Scientifique
Inhibition des courants calciques de type T dans les myocytes auriculaires
La niguldipine, une dihydropyridine, a été trouvée pour inhiber les courants calciques de type T dans les myocytes auriculaires . L'étude a montré que l'application de 1 μM (±)-niguldipine a entraîné un blocage prononcé des courants calciques de type T (à 20±10 % du contrôle) et de type L (à 28±12 % du contrôle) . Cela suggère que la this compound peut ne pas faire de distinction entre les canaux calciques de type T et de type L .
Prévention du spasme vasculaire cérébral
La this compound a été étudiée pour ses effets sur le spasme vasculaire cérébral après hémorragie sous-arachnoïdienne . L'étude a révélé que le prétraitement à la this compound a provoqué une augmentation significative du flux sanguin cérébral . Cela suggère que la this compound pourrait potentiellement être utilisée dans la prévention ou le traitement du spasme vasculaire cérébral, une affection qui peut entraîner un accident vasculaire cérébral .
Traitement des troubles cardiovasculaires
Bien que ne concernant pas directement la this compound, il est intéressant de noter que les dihydropyridines, la classe de médicaments à laquelle appartient la this compound, sont couramment utilisées dans le traitement des troubles cardiovasculaires . Ces médicaments, qui comprennent la nifédipine, la nicardipine, la nitrédipine, l'amlodipine et la felodipine, sont utilisés pour traiter les affections liées à l'angine de poitrine et à l'hypertension artérielle .
Mécanisme D'action
Mode of Action
Niguldipine acts as an antagonist to the Alpha-1A adrenergic receptor and a blocker of L-type calcium channels . By blocking these targets, this compound inhibits the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle cells . This action leads to the relaxation of these muscles, which can result in the dilation of the coronary and systemic arteries .
Biochemical Pathways
The Alpha-1A adrenergic receptor, one of this compound’s primary targets, mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The blocking of this receptor by this compound disrupts this pathway, leading to a decrease in intracellular calcium levels . This decrease in calcium levels results in the relaxation of smooth muscle cells in the arteries .
Pharmacokinetics
It is known that the bioavailability of this compound can be influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The primary result of this compound’s action is the relaxation of arterial smooth muscle , leading to the dilation of the coronary and systemic arteries . This dilation can decrease blood pressure and increase the supply of oxygen to the heart, potentially alleviating conditions such as angina .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of this compound . .
Analyse Biochimique
Biochemical Properties
Niguldipine interacts with various biomolecules, primarily the Alpha-1A adrenergic receptor in humans . It acts as an antagonist, blocking the receptor’s function. This interaction is crucial for this compound’s role in biochemical reactions, particularly those involving calcium ion channels and adrenergic signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce depolarization in glioma-initiating cells, affecting their nutrient transport and triggering cell death . Additionally, this compound has been observed to modulate calcium and potassium currents in vascular smooth muscle cells , influencing cell function and potentially contributing to its vasodilatory effects.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the Alpha-1A adrenergic receptor . As an antagonist, it blocks the receptor, inhibiting its function and subsequently affecting downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, particularly those related to calcium ion channel activity and adrenergic signaling .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research on similar calcium channel blockers suggests that these compounds can have long-term effects on cellular function. For instance, one study found that this compound pretreatment could significantly increase cerebral blood flow in a rabbit experimental cerebral vasospasm model .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study involving rabbits, this compound was administered intramuscularly at a dose of 0.03 mg/kg, which reportedly had a significant impact on cerebral blood flow .
Metabolic Pathways
As a calcium channel blocker, it likely interacts with enzymes and cofactors involved in calcium ion transport and signaling .
Transport and Distribution
Given its role as a calcium channel blocker and α1-adrenergic antagonist, it is likely that it interacts with specific transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it localizes to areas where calcium channels and α1-adrenergic receptors are abundant, such as the cell membrane .
Propriétés
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMLYUFVDMUHP-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152666 | |
| Record name | (+)-Niguldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120054-86-6 | |
| Record name | (+)-Niguldipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexniguldipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexniguldipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Niguldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXNIGULDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Niguldipine primarily interacts with two types of targets:
A:
ANone: The provided research primarily focuses on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.
ANone: this compound is primarily recognized for its pharmacological properties as a calcium channel blocker and α1-adrenoceptor antagonist. There's no evidence within the provided research to suggest any catalytic properties or applications.
A: While the papers don't delve into detailed computational modeling, one study utilized molecular modeling based on the rhodopsin structure to understand antagonist binding sites on the α1a-adrenergic receptor, suggesting potential applications of computational chemistry in understanding this compound's interactions [].
ANone: Several studies highlight the importance of specific structural features in this compound's activity:
ANone: The research provided primarily focuses on the pharmacological characterization of this compound. Details regarding its stability under various conditions and formulation strategies to improve its properties are not extensively discussed.
ANone: The provided research focuses on the pharmacological aspects of this compound and doesn't delve into specific SHE regulations related to its manufacturing, handling, or disposal.
A:
ANone: The provided research mainly focuses on the pharmacological characterization of this compound and its interaction with specific targets. Information regarding resistance mechanisms or cross-resistance with other compounds is not discussed.
A: While one study mentions that the maximum tolerated dose (MTD) of dexthis compound, the R-enantiomer of this compound, was determined to be 5 mg/kg/4h intravenously in patients with cancer, the provided research primarily focuses on preclinical studies and doesn't offer a comprehensive toxicological and safety profile for this compound [].
ANone: The research papers provided do not discuss specific drug delivery or targeting strategies for this compound.
ANone: The provided research does not cover the use of biomarkers or diagnostic tools for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.
A:* Radioligand Binding Assays: Researchers extensively used radioligand binding assays with [3H]prazosin to study this compound’s interactions with α1-adrenoceptor subtypes in various tissues [, , , , , , , , , , , ].
ANone: The provided research focuses on the pharmacological aspects of this compound. Information regarding its environmental impact, degradation pathways, or ecotoxicological effects is not discussed.
ANone: The provided research papers primarily focus on the pharmacological characterization of this compound and do not delve into its dissolution and solubility properties in various media.
A: A study validating an HPLC method for quantifying the this compound analogue, DHP-014, in rat plasma highlights the importance of analytical method validation in ensuring accuracy, precision, and specificity [].
ANone: The provided research primarily focuses on preclinical studies and does not discuss aspects related to the quality control and assurance of this compound during development, manufacturing, or distribution.
ANone: The provided research focuses on the pharmacological characterization of this compound and its interactions with specific targets. Information regarding its potential to induce an immune response is not discussed.
A: While not directly related to this compound, research on its analogue, DHP-014, indicated its potential as a P-glycoprotein inhibitor. This suggests the potential for this compound and its analogues to interact with drug transporters, highlighting an area for further investigation [, ].
ANone: The provided research does not discuss the potential of this compound to interact with drug-metabolizing enzymes.
ANone: The provided research primarily focuses on the pharmacological characterization of this compound. Data concerning its biocompatibility and biodegradability is not presented.
ANone: The provided research does not cover aspects related to the recycling or waste management of this compound.
ANone: While not explicitly mentioned, the research highlights the use of standard pharmacological tools and techniques, including:
A: * Pharmacology & Medicinal Chemistry: The research clearly demonstrates the synergy between pharmacology and medicinal chemistry in understanding this compound's interactions with its targets, structure-activity relationships, and development of novel analogues [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



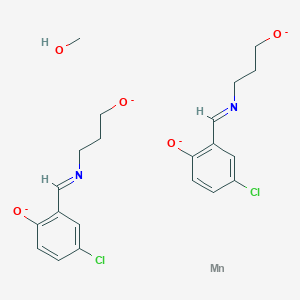


![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
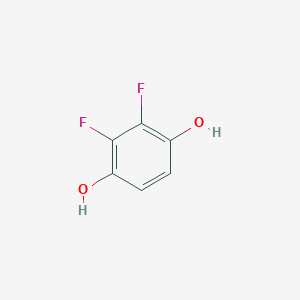
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
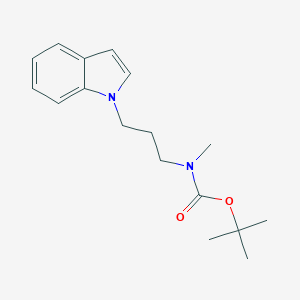
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
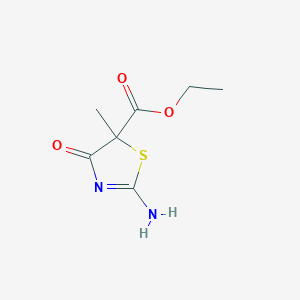
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)


